molecular formula C7H12O2 B1598783 4-Heptenoic acid CAS No. 41653-95-6

4-Heptenoic acid

Cat. No. B1598783
CAS RN: 41653-95-6
M. Wt: 128.17 g/mol
InChI Key: KFXPOIKSDYRVKS-ARJAWSKDSA-N
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Description

elongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. Thus, is considered to be a fatty acid lipid molecule. is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). has been primarily detected in urine. Within the cell, is primarily located in the cytoplasm and adiposome. Outside of the human body, can be found in alcoholic beverages and fats and oils. This makes a potential biomarker for the consumption of these food products.

Scientific Research Applications

Wastewater Treatment

4-Heptenoic acid's derivatives have been explored in wastewater treatment. For instance, Rodrigo et al. (2001) studied the electrochemical behavior of boron-doped diamond thin-film electrodes in acid media containing 4-chlorophenol, a derivative of 4-heptenoic acid. This research is significant for understanding the treatment of wastewater contaminated with organic compounds, as it indicates the potential for complete incineration of such pollutants under specific conditions (Rodrigo et al., 2001).

Biological Studies

In the field of biology, derivatives of 4-heptenoic acid have been used in pheromone research. Cork et al. (1991) identified (Z)-3-methyl-2-heptenoic acid in volatiles from virgin females of the Bruchid pest Callosobruchus analis, which elicited an electrophysiological response from male beetles. This discovery is important for understanding insect behavior and developing pest control methods (Cork et al., 1991).

Pharmacological Research

In pharmacology, research has been conducted on 3,5-dihydroxy-7-(N-imidazolyl)heptanoates and the corresponding heptenoates as inhibitors of cholesterol biosynthesis. Chan et al. (1993) synthesized these compounds and found them to be potent inhibitors of HMG-CoA reductase, with the heptenoates showing greater enzyme inhibitory activity than their heptanoate counterparts. This research is crucial for the development of new cholesterol-lowering drugs (Chan et al., 1993).

Environmental Concerns

In environmental studies, 4-heptenoic acid derivatives have been identified as substances of concern. Hogue (2017) noted that 4-heptylphenol, a derivative, has endocrine disrupting properties and is used in various industrial applications, leading to its consideration for restriction under the EU's chemical control regulations (Hogue, 2017).

Material Science and Engineering

In material science and engineering, derivatives of 4-heptenoic acid have been utilized in the preparation of diruthenium compounds. Fan et al. (2009) conducted a study involving the reaction of 4-vinylbenzoic acid and 6-heptenoic acid with certain compounds, leading to the formation of diruthenium complexes. This research is significant for the development of materials with specific electronic and structural properties (Fan et al., 2009).

properties

CAS RN

41653-95-6

Product Name

4-Heptenoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(Z)-hept-4-enoic acid

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)/b4-3-

InChI Key

KFXPOIKSDYRVKS-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCC(=O)O

SMILES

CCC=CCCC(=O)O

Canonical SMILES

CCC=CCCC(=O)O

Other CAS RN

41653-95-6
35194-37-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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